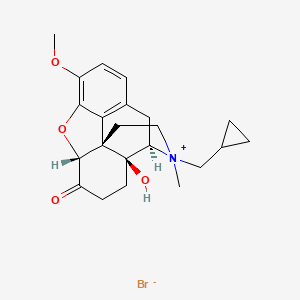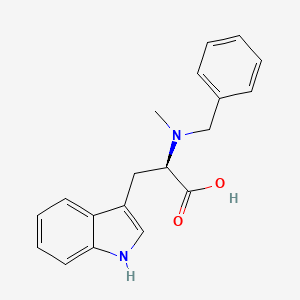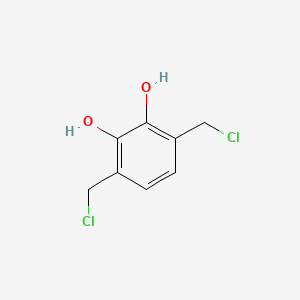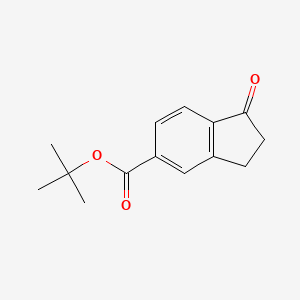
1-Phenyl-3-(piperidin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a phenyl group attached to a propanol chain, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which uses acetophenone, formaldehyde, and piperidine as starting materials . The reaction typically proceeds under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl or piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-Phenyl-3-(piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. As a muscarinic antagonist, it competes with acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance of neurotransmitters . This action is particularly relevant in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Procyclidine: A compound with similar anticholinergic properties.
Cycrimine: A piperidine derivative with applications in treating dyskinesia.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is unique due to its specific chemical structure, which allows it to interact with muscarinic receptors effectively. Its combination of a phenyl group, propanol chain, and piperidine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Properties
CAS No. |
952-51-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI Key |
XCXFLKLOXBGAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)


![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)


![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
